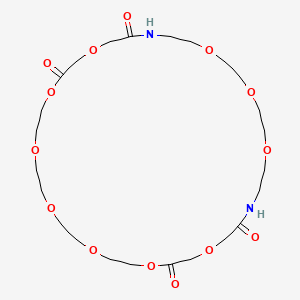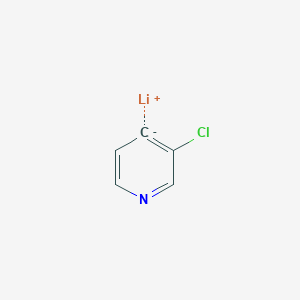
lithium;3-chloro-4H-pyridin-4-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-chloro-4H-pyridin-4-ide is a chemical compound with the molecular formula C5H3ClLiN. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. The compound is characterized by the presence of a lithium atom and a chlorine atom attached to the pyridine ring, making it a unique and interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-chloro-4H-pyridin-4-ide typically involves the reaction of 3-chloropyridine with a lithium reagent. One common method is the reaction of 3-chloropyridine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-pyridine intermediate, which then reacts with the chlorine atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Lithium;3-chloro-4H-pyridin-4-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms of pyridine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学的研究の応用
Lithium;3-chloro-4H-pyridin-4-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of lithium;3-chloro-4H-pyridin-4-ide involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Lithium;3-chloro-4H-pyridin-4-ide can be compared with other similar compounds such as:
3-chloropyridine: Lacks the lithium atom and has different reactivity and applications.
Lithium pyridine: Lacks the chlorine atom and has different chemical properties.
Other halogenated pyridines: Such as 3-bromopyridine or 3-iodopyridine, which have different halogen atoms and reactivity.
The uniqueness of this compound lies in its combination of lithium and chlorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
77332-73-1 |
|---|---|
分子式 |
C5H3ClLiN |
分子量 |
119.5 g/mol |
IUPAC名 |
lithium;3-chloro-4H-pyridin-4-ide |
InChI |
InChI=1S/C5H3ClN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1 |
InChIキー |
RPVKTAFPWMLTRJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CN=CC(=[C-]1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

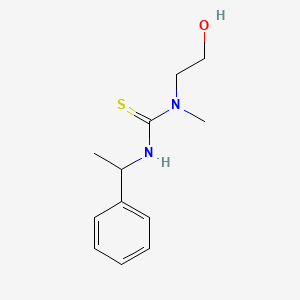
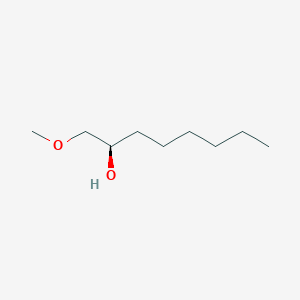
![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
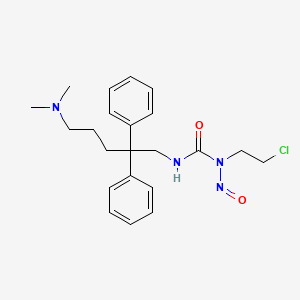
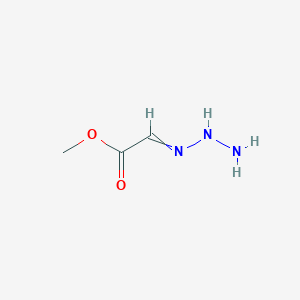
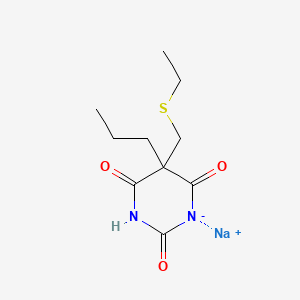
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
